N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c24-21-9-7-18(8-10-21)19-3-1-5-22(13-19)30(28,29)27-15-17-6-11-23(26-14-17)20-4-2-12-25-16-20/h1-14,16,27H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEHKKSBWMZINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-([2,3'-Bipyridin]-5'-yl)-5-Chloro-2-Methoxybenzenesulfonamide (CAS 1451272-09-5)
Structural Differences :
- The biphenyl core is replaced by a monocyclic benzene ring with a 5-chloro-2-methoxy substitution.
Hypothetical Property Impacts :
Goxalapladib (CAS 412950-27-7)
Structural Differences :
- Contains a trifluoromethyl-substituted biphenyl group and a naphthyridine-acetamide scaffold.
- Features a piperidinyl-methoxyethyl group and a trifluoromethyl biphenyl-methyl moiety.
Hypothetical Property Impacts :
- Metabolic Stability : The trifluoromethyl group is strongly electron-withdrawing, likely improving metabolic stability compared to the chloro substituent in the target compound.
Comparative Physicochemical Properties Table
| Property | Target Compound | CAS 1451272-09-5 | Goxalapladib (CAS 412950-27-7) |
|---|---|---|---|
| Molecular Weight | ~450-500 (estimated) | ~350-400 (estimated) | 718.80 |
| Key Substituents | 4'-Cl-biphenyl, bipyridine | 5-Cl-2-OCH3-benzene, bipyridine | Trifluoromethyl biphenyl, naphthyridine |
| Linker | Methylene bridge | Direct attachment | Acetamide spacer |
| Lipophilicity (logP) | High (due to biphenyl + Cl) | Moderate (methoxy balances Cl) | High (CF3 dominates) |
| Potential Applications | Enzyme inhibition, metal binding | Solubility-driven targets | Atherosclerosis therapy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
